Trenbolone cyclohexylmethylcarbonate, commonly known as trenbolone, is a synthetic anabolic-androgenic steroid (AAS) and a derivative of nandrolone. It is not used in unmodified form, but rather as the ester derivatives trenbolone acetate, trenbolone enanthate, or trenbolone hexahydrobenzylcarbonate. Trenbolone compounds have a binding affinity for the androgen receptor three times as high as that of testosterone. Once metabolized, the drugs have the effect of increasing nitrogen uptake by muscles, leading to an increase in the rate of protein synthesis. It is often used in the bodybuilding community due to its potent anabolic effects.
Trenbolone acetate (TBA) functions through several non-genomic mechanisms involving the activation of G protein-coupled receptors (GPCR), matrix metalloproteinases (MMP2/9), heparin-binding epidermal growth factor (hbEGF), epidermal growth factor receptor (EGFR), erbB2, and insulin-like growth factor-1 receptor (IGF-1R). This complex pathway leads to increased protein synthesis and decreased protein degradation in bovine satellite cell (BSC) cultures. Specifically, TBA activates GPCR, which in turn activates MMP2/9, releasing hbEGF and subsequently activating EGFR and/or erbB2. This cascade results in increased protein synthesis rates and decreased protein degradation rates, with the involvement of the protein kinase B pathway1.
Trenbolone acetate is extensively used as a growth promoter in beef cattle. Its metabolites, such as 17β-trenbolone, have been shown to influence the reproductive system of fish, indicating its potency and potential ecological impact. In adult Japanese medaka, TBA metabolites have been observed to alter ovarian development and sex steroid levels, suggesting that TBA and its metabolites can have significant endocrine-disrupting effects in aquatic species2. Similarly, in the fathead minnow, 17β-trenbolone has been found to significantly reduce fecundity and alter reproductive endocrinology, demonstrating its role as a potent androgen and reproductive toxicant in fish3.
In human medicine, trenbolone has been studied for its potential therapeutic applications. For instance, trenbolone has been shown to preserve bone mineral density in skeletally mature orchiectomized rats without causing prostate enlargement, suggesting its potential use in preventing bone loss resulting from androgen deficiency4. However, its use in humans is limited due to concerns about its androgenic effects, such as the promotion of prostate cancer cell proliferation through the Akt/AR signaling pathway5.
Trenbolone exhibits tissue-selective anabolic activity, which is a desirable feature for the development of selective androgen receptor modulators (SARMs). SARMs aim to provide the benefits of androgens, such as muscle and bone protection, without the unwanted side effects like prostate growth or polycythemia. Trenbolone has been shown to prevent muscle and bone loss, and reduce visceral fat accumulation without significantly increasing prostate mass or hemoglobin concentrations, making it a potential candidate for SARM-related research6.
CAS No.: 3025-88-5
CAS No.: 1228259-70-8
CAS No.: 37880-96-9
CAS No.: 169327-82-6
CAS No.: 2361566-66-5